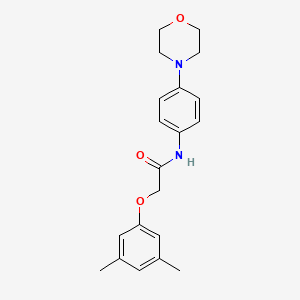
2-(3,5-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide
Overview
Description
2-(3,5-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a phenoxy group, a morpholinyl group, and an acetamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide typically involves multiple steps, starting with the preparation of the phenoxy and morpholinyl intermediates. The key steps include:
Preparation of 3,5-dimethylphenol: This can be synthesized through the alkylation of phenol with dimethyl sulfate or by Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Formation of 3,5-dimethylphenoxyacetic acid: This involves the reaction of 3,5-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 2-(3,5-dimethylphenoxy)acetamide: This step involves the conversion of 3,5-dimethylphenoxyacetic acid to its corresponding acyl chloride using thionyl chloride, followed by reaction with ammonia to form the acetamide.
Coupling with 4-morpholin-4-ylphenylamine: The final step involves the coupling of 2-(3,5-dimethylphenoxy)acetamide with 4-morpholin-4-ylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The acetamide group can be reduced to form amines or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones, phenolic derivatives.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The phenoxy and morpholinyl groups may play a role in binding to these targets, while the acetamide moiety could influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethylphenoxy)-N-phenylacetamide: Lacks the morpholinyl group, which may affect its biological activity and solubility.
2-(4-morpholin-4-ylphenoxy)-N-phenylacetamide: Contains a different substitution pattern on the phenoxy group, potentially altering its reactivity and interactions.
N-(4-morpholin-4-ylphenyl)acetamide: Lacks the phenoxy group, which may reduce its overall activity and specificity.
Uniqueness
2-(3,5-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide is unique due to the presence of both the phenoxy and morpholinyl groups, which may confer distinct chemical and biological properties. This combination of functional groups allows for diverse interactions and reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-15-11-16(2)13-19(12-15)25-14-20(23)21-17-3-5-18(6-4-17)22-7-9-24-10-8-22/h3-6,11-13H,7-10,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCYWFMHJZPPBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(ethylsulfonyl)-N-[2-(methylsulfanyl)phenyl]piperidine-3-carboxamide](/img/structure/B4802493.png)
![4-({3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}amino)phenyl thiocyanate](/img/structure/B4802498.png)
![4-({4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4802502.png)
![2-(4-Methylphenoxy)-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B4802510.png)
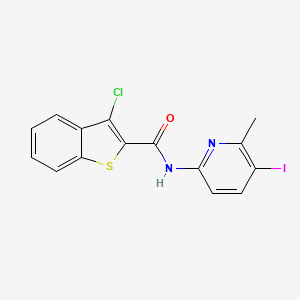

![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide](/img/structure/B4802540.png)
![1-[(4-tert-butylbenzyl)oxy]-3-(2,4-diethoxyphenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B4802547.png)
![2-(4-METHYLPIPERIDIN-1-YL)-1-{4,4,8-TRIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE](/img/structure/B4802559.png)
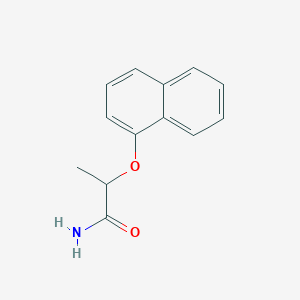
![7-(4-fluorophenyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4802573.png)
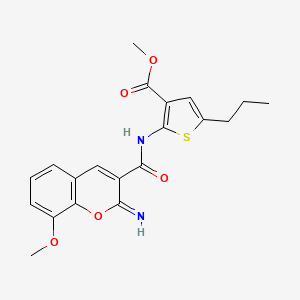
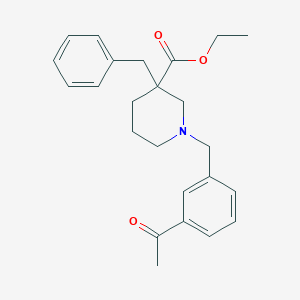
![N-[2-(difluoromethoxy)phenyl]-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4802599.png)
